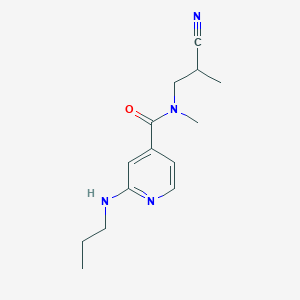![molecular formula C11H13F2N3O2 B7554951 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, also known as DFB, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties. DFB is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Wirkmechanismus
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is a potent inhibitor of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide disrupts these processes, leading to cell death in cancer cells and inhibition of viral replication.
Biochemical and Physiological Effects:
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. However, the exact biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of using 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide, as well as its potential applications in other diseases beyond cancer and viral infections. Finally, the development of more efficient and cost-effective synthesis methods for 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could make it more accessible to researchers and accelerate its development as a therapeutic agent.
Synthesemethoden
The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide involves the reaction of 2,4-difluorobenzaldehyde with 1,4-diaminobutane in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide. The synthesis of 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been optimized in recent years, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This suggests that 2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide could be a valuable tool in the fight against viral infections.
Eigenschaften
IUPAC Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c12-7-2-1-6(8(13)3-7)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUFTUSQBQRLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)


![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)

![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylcarbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554956.png)
